Tripropyl borate

Descripción general

Descripción

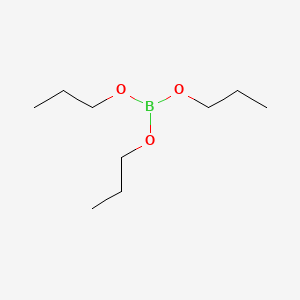

Tripropyl borate is a compound with the formula C9H21BO3 . It is also known by other names such as Boric acid (H3BO3), tripropyl ester; Boric acid, tripropyl ester; Boron propoxide; Propyl orthoborate; Tripropoxyborane; Tripropyl orthoborate; Tris (propoxy)borane . It is used as solvents or catalysts for the production of resins, waxes, paints and varnishes, antioxidants, flame retardants . It is also used for petroleum products, tackifiers for silicone elastomers, stabilizers and binders for rubbers or plastics and as cross-linking agents in polymerization processes .

Molecular Structure Analysis

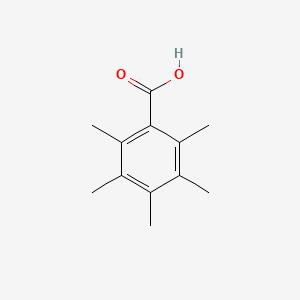

The molecular formula of Tripropyl borate is C9H21BO3 . The IUPAC Standard InChI is InChI=1S/C9H21BO3/c1-4-7-11-10(12-8-5-2)13-9-6-3/h4-9H2,1-3H3 .

Physical And Chemical Properties Analysis

Tripropyl borate has a molecular weight of 188.072 . It has a density of 0.9±0.1 g/cm3 . Its boiling point is 181.7±8.0 °C at 760 mmHg . The vapour pressure is 1.1±0.3 mmHg at 25°C . The enthalpy of vaporization is 40.1±3.0 kJ/mol . The flash point is 32.2±0.0 °C . The index of refraction is 1.396 .

Aplicaciones Científicas De Investigación

Antibacterial Applications

Tripropyl borate has been used in the formulation of borate-bioactive glass compositions for antibacterial applications . These glasses are designed to dissolve and release silver, an antimicrobial agent, at different rates, enabling their use in various applications to prevent bacterial infections . The antibacterial effectiveness of these glasses has been demonstrated against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa .

Production of Resins, Waxes, Paints, and Varnishes

Tripropyl borate serves as solvents or catalysts in the production of resins, waxes, paints, and varnishes . It aids in the formation of these materials, enhancing their properties and performance.

Antioxidants and Flame Retardants

It is also used in the production of antioxidants and flame retardants . These substances are crucial in various industries for preventing oxidation and reducing the risk of fire.

Petroleum Products

Tripropyl borate finds application in the production of petroleum products . It helps in the processing and refinement of these products.

Tackifiers for Silicone Elastomers

It is used as tackifiers for silicone elastomers . Tackifiers are substances that increase the tack, or stickiness, of a surface.

Stabilizers and Binders for Rubbers or Plastics

Tripropyl borate is used as stabilizers and binders for rubbers or plastics . It helps to maintain the physical and chemical properties of these materials.

Cross-linking Agents in Polymerization Processes

It is also used as cross-linking agents in polymerization processes . Cross-linking agents help to form three-dimensional networks in polymers, enhancing their strength and stability.

Impact on Life and Impedance of Lithium-ion Cells

Research has been conducted on the impact of tripropyl borate on the life and impedance of lithium-ion cells . This research could lead to improvements in the performance and longevity of these cells.

Safety And Hazards

Direcciones Futuras

The global Tripropyl Borates market is witnessing significant growth in the near future . The market dynamics can have a significant impact on the production, pricing, and distribution of chemicals . This analysis also helps businesses operating in the chemical industry to understand the current market conditions, technological advancement along with environmental and safety regulations .

Propiedades

IUPAC Name |

tripropyl borate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21BO3/c1-4-7-11-10(12-8-5-2)13-9-6-3/h4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTEHWCSSIHAVOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(OCCC)(OCCC)OCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4060995 | |

| Record name | Boric acid (H3BO3), tripropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tripropyl borate | |

CAS RN |

688-71-1 | |

| Record name | Tripropyl borate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=688-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tripropyl borate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000688711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tripropyl borate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=778 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Boric acid (H3BO3), tripropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Boric acid (H3BO3), tripropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tripropyl borate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.641 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tripropyl borate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3BF3RBA88 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Tripropyl Borate improve the performance of lithium-ion batteries?

A: Tripropyl Borate functions as a film-forming electrolyte additive in lithium-ion batteries. Research indicates that it enhances cycling stability and capacity retention by creating a protective layer on the electrode surface. This layer, known as the Solid Electrolyte Interphase (SEI), suppresses detrimental reactions between the electrolyte and the electrode, particularly in high-voltage systems. []

Q2: What specific challenges in lithium-rich oxide cathodes does Tripropyl Borate address?

A: Lithium-rich oxide cathodes suffer from capacity fading, a major obstacle to their widespread adoption. Studies reveal that Tripropyl Borate effectively mitigates this issue. It accomplishes this by forming a robust SEI that suppresses electrolyte decomposition and mitigates the structural degradation of the cathode material, particularly the spinel phase formed during cycling. []

Q3: Are there comparative studies on the effectiveness of Tripropyl Borate against similar compounds?

A: Yes, research has compared Tripropyl Borate with Triethyl Borate as electrolyte additives in high-voltage lithium-rich oxide cathodes. This comparative study investigated their impact on self-discharge suppression, a crucial aspect of battery performance. []

Q4: Is there an optimal concentration of Tripropyl Borate for maximum benefit in lithium-ion batteries?

A: Research suggests that the concentration of Tripropyl Borate plays a crucial role in its effectiveness as an electrolyte additive. Determining the optimal concentration is vital for maximizing cyclic stability improvements in high-voltage lithium-ion battery cathodes. []

Q5: What are the potential long-term impacts of using Tripropyl Borate in lithium-ion batteries?

A: While Tripropyl Borate shows promise in enhancing battery performance, comprehensive investigations are necessary to understand its long-term effects. This includes evaluating its impact on the overall lifespan of the battery, potential degradation pathways of the formed SEI, and any safety implications arising from its use. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.